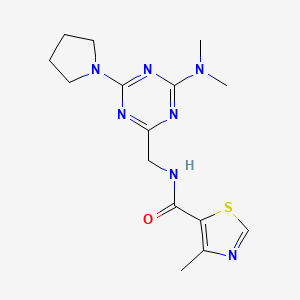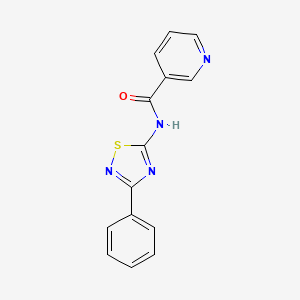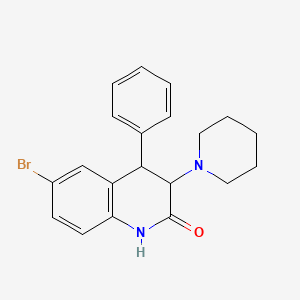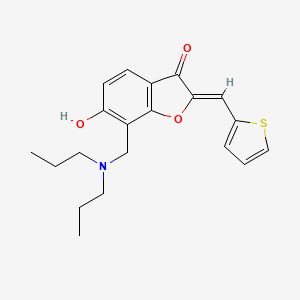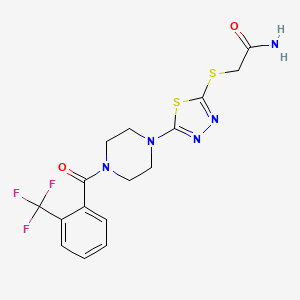![molecular formula C15H15N3O3S B2621502 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide CAS No. 899589-31-2](/img/structure/B2621502.png)
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide (2-[(4-APT)NPP] is a compound composed of an amino group, a thio group, a nitro group, and a propanamide group. It has been studied for its potential application in the fields of medicine, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
2-[(4-APT)NPP] has been studied for its potential application in the fields of medicine, biochemistry, and physiology. It has been used as a drug for the treatment of bacterial infections, as an inhibitor of the enzyme dihydrofolate reductase, and as a reagent for the synthesis of other compounds. It has also been used to study the effects of nitric oxide in the body, as well as to study the mechanism of action of certain drugs.
Mecanismo De Acción
2-[(4-APT)NPP] acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate in the body. By inhibiting DHFR, 2-[(4-APT)NPP] blocks the synthesis of folate, leading to a decrease in the amount of folate available for use by the body. This inhibition of DHFR is thought to be the mechanism of action of 2-[(4-APT)NPP] in the body.
Biochemical and Physiological Effects
2-[(4-APT)NPP] has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of the enzyme dihydrofolate reductase. It has also been shown to reduce the levels of nitric oxide in the body, as well as to reduce the levels of certain inflammatory markers. In addition, 2-[(4-APT)NPP] has been shown to have anti-tumor activity in certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-APT)NPP] has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It can also be used to study the effects of nitric oxide in the body, as well as to study the mechanism of action of certain drugs. However, 2-[(4-APT)NPP] also has some limitations for use in lab experiments. It is a relatively expensive compound, and it is not very soluble in organic solvents.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-APT)NPP]. One potential direction is to investigate its potential use as an antimicrobial agent. Another potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further research could be done to investigate its potential use as an inhibitor of the enzyme dihydrofolate reductase. Finally, further research could be done to investigate its potential use as an anti-inflammatory agent.
Métodos De Síntesis
2-[(4-APT)NPP] can be synthesized through a condensation reaction between 4-aminophenylthioacetamide and 4-nitrophenylpropionamide. The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, and the reaction is carried out in an aqueous solution at a temperature of 50-60°C. The reaction yields a white solid product, which can be purified by recrystallization.
Propiedades
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(22-14-8-2-11(16)3-9-14)15(19)17-12-4-6-13(7-5-12)18(20)21/h2-10H,16H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFBSKBKPSREJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


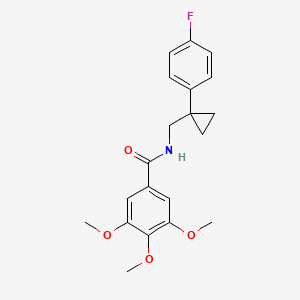
![3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2621424.png)

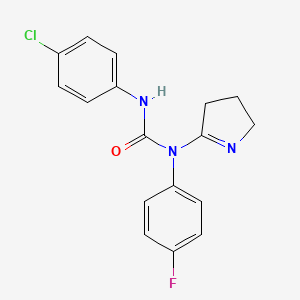
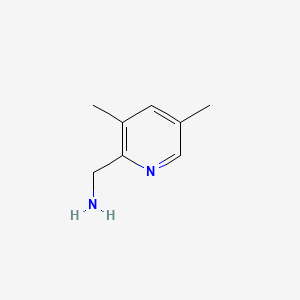

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2621433.png)
